molecular formula C21H26N2O2 B11575259 3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11575259
M. Wt: 338.4 g/mol
InChI Key: NWILLBVHFJIANZ-UHFFFAOYSA-N
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Description

3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole core linked to a phenoxybutyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxybutyl Group: The phenoxybutyl group can be introduced via a nucleophilic substitution reaction, where a halogenated butyl derivative reacts with the benzimidazole core.

    Introduction of the Propanol Chain: The final step involves the addition of the propanol chain, which can be achieved through a reduction reaction of a corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The propanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol is unique due to the combination of its benzimidazole core and phenoxybutyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C21H26N2O2/c1-17-9-2-5-12-20(17)25-16-7-6-14-23-19-11-4-3-10-18(19)22-21(23)13-8-15-24/h2-5,9-12,24H,6-8,13-16H2,1H3

InChI Key

NWILLBVHFJIANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CCCO

Origin of Product

United States

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